ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
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Overview
Description
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is an organic compound characterized by a unique bicyclic structure. This compound features an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to an ethyl propanoate group. The presence of the iodine atom and the strained bicyclic ring system makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and an alkyne.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine (I2) or an iodine-containing reagent in the presence of a catalyst.
Esterification: The final step involves the esterification of the iodinated bicyclo[1.1.1]pentane with ethyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Addition Reactions: The strained bicyclic ring system can participate in addition reactions, especially under the influence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can lead to the formation of iodinated alcohols or carboxylic acids.
Reduction Products: Reduction typically yields deiodinated hydrocarbons or alcohols.
Scientific Research Applications
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate depends on its application:
In Chemical Reactions: The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
In Biological Systems: The compound may interact with specific enzymes or receptors, with the iodine atom playing a role in binding or reactivity.
Comparison with Similar Compounds
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate can be compared with other iodinated bicyclic compounds:
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Similar structure but with an acetate group instead of a propanoate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
3-Iodobicyclo[1.1.1]pentane: Lacks the ester functional group, making it less versatile in certain reactions.
The uniqueness of ethyl 3-{3-iodobicyclo[11
Properties
CAS No. |
2751702-12-0 |
---|---|
Molecular Formula |
C10H15IO2 |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
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